

The Potent and Selective NLRP3 Inflammasome Inhibitor MCC950: A Technical Literature Review

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Compound of Interest

Compound Name: Anti-inflammatory agent 88

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Abstract

MCC950, a diarylsulfonylurea-containing compound, has emerged as a cornerstone in the study of innate immunity due to its potent and highly selective inhibition of the NLRP3 inflammasome.[1] This multi-protein complex is a critical driver of inflammation in a host of debilitating diseases, and its aberrant activation is implicated in conditions ranging from autoimmune disorders to neurodegenerative diseases.[1][2] This technical guide provides a comprehensive review of the existing literature on MCC950, detailing its mechanism of action, summarizing its efficacy with quantitative data, outlining key experimental protocols for its evaluation, and visualizing the complex biological pathways it modulates. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of NLRP3-targeted therapeutics.

Introduction to MCC950 and the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system, responsible for orchestrating the inflammatory response to a wide array of stimuli, including microbial components and endogenous danger signals.[1] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often from lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin- 1β (pro-IL- 1β); a subsequent activation signal triggers the assembly of the inflammasome



complex, leading to the activation of caspase-1.[1][3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]

MCC950 (also known as CP-456,773) was identified as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] It effectively blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[1][4] A key attribute of MCC950 is its specificity for the NLRP3 inflammasome, with no reported inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[1][4] This high selectivity makes it an invaluable tool for dissecting the role of NLRP3 in various pathologies and a promising therapeutic candidate for NLRP3-driven diseases.[1]

Mechanism of Action

MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Studies have revealed that MCC950 binds to the Walker B motif within the NACHT domain of NLRP3. [5] This binding event interferes with the ATP hydrolysis function of NLRP3, locking it in an inactive conformation and preventing the oligomerization required for inflammasome assembly. [5][6][7] Consequently, the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18 are blocked.[6][8] Importantly, MCC950 does not inhibit the priming step of NLRP3 activation, such as LPS-induced upregulation of pro-IL-1β and NLRP3 expression.[8]

Quantitative Efficacy Data

The inhibitory potency of MCC950 has been extensively documented in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data from the literature.

In Vitro Efficacy of MCC950	
Parameter	Value
IC50 for IL-1β release (mouse BMDMs)	7.5 nM[9][10]
IC50 for IL-1β release (human HMDMs)	8.1 nM
Working Concentration (in vitro assays)	300 nM to 10 μM[6]



In Vivo Efficacy of MCC950 in Animal Models			
Disease Model	Species	Dosage	Key Findings
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	10 mg/kg, i.p.	Attenuated disease severity and reduced IL-1β production.[4]
Spinal Cord Injury (SCI)	Mouse	10 mg/kg, i.p.	Improved neurological outcomes and reduced inflammatory response.[11][12]
Myocardial Infarction	Mouse	10 mg/kg	Reduced myocardial fibrosis and improved cardiac remodeling.[9]
Experimental Autoimmune Neuritis (EAN)	Rat	10 mg/kg, i.p.	Alleviated neurological symptoms and mitigated myelin loss. [13]
Isoflurane-induced Cognitive Impairment	Aged Mouse	10 mg/kg, i.p.	Ameliorated cognitive impairment and inhibited pyroptosis.
Effect of MCC950 on Cytokine Levels (Meta- analysis of Animal Studies)			
Cytokine		Effect	
ΙL-1β		Significant reduction[8]	
IL-18		Significant reduction[8]	
TNF-α		No significant effect[8]	



Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of NLRP3 inhibitors. Below are methodologies for key experiments cited in the literature.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This assay is fundamental for determining the potency and efficacy of NLRP3 inhibitors.

- Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[1][3]
- Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 500 ng/mL to 1 μg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[1][3]
- Inhibitor Treatment: Following priming, cells are pre-incubated with various concentrations of MCC950 (e.g., 1 nM to 10 μM) or vehicle (DMSO) for 30-60 minutes.[1][3]
- Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 μM for 1-2 hours).[3][6]
- Quantification of Cytokine Release: The cell culture supernatant is collected, and the concentration of mature IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]
- Assessment of Cell Death: Pyroptosis, a form of inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[4]

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in mice, a model for multiple sclerosis, and treatment with MCC950.

Animals: Female C57BL/6 mice (8-12 weeks old) are used.[1]

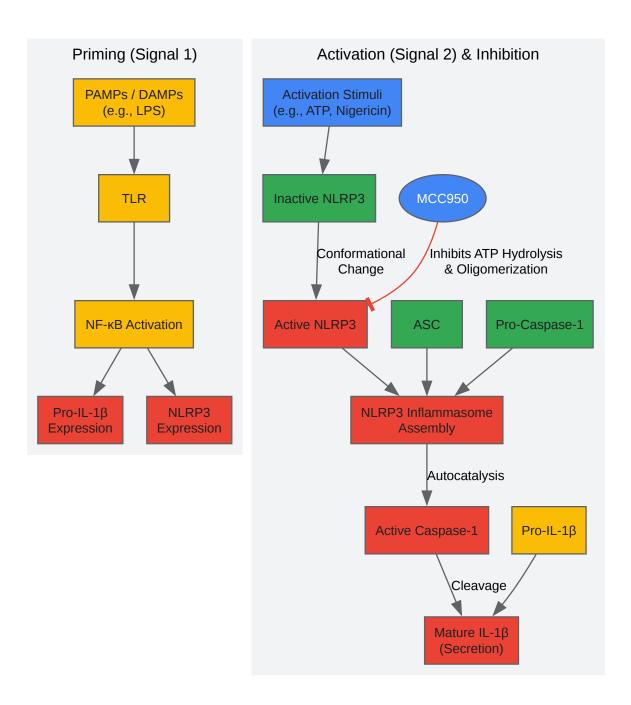


- EAE Induction: On day 0, mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2, pertussis toxin (PTX) is administered intraperitoneally (i.p.).[1]
- MCC950 Treatment: MCC950 (e.g., 10 mg/kg) or vehicle is administered i.p. daily or every other day, starting from the onset of clinical symptoms.[1][13]
- Evaluation: Clinical scores are assessed daily to monitor disease progression. Histological
 analysis of the spinal cord is performed to evaluate inflammation and demyelination.
 Cytokine levels in the central nervous system can be measured by ELISA or qPCR.[1][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NLRP3 inflammasome activation and its inhibition by MCC950 is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

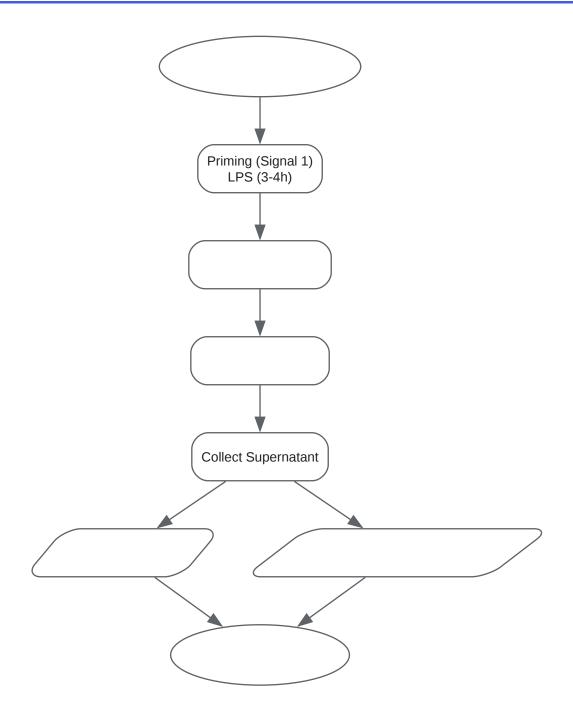




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Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.

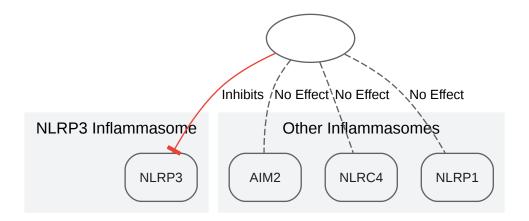




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Caption: A typical experimental workflow for the in vitro evaluation of NLRP3 inhibitors.





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